PI3K-IN-32

Description

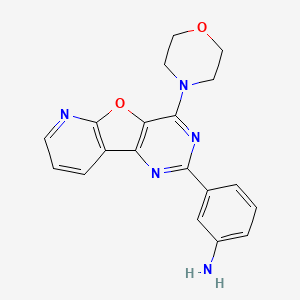

Structure

3D Structure

Properties

IUPAC Name |

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPKSOWRJPRYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism: A Technical Guide to a Representative PI3K Inhibitor

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "PI3K-IN-32." The following guide, therefore, presents a representative mechanism of action and characterization workflow for a hypothetical, potent, and selective PI3K inhibitor, based on established principles and data from well-documented molecules in this class. This document is intended to serve as a technical template for researchers, scientists, and drug development professionals engaged in the study of similar therapeutic agents.

Core Mechanism of Action

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways, governing processes such as cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, making PI3K an attractive target for therapeutic intervention.

A representative PI3K inhibitor, for the purposes of this guide, is designed to be a potent and selective antagonist of one or more PI3K isoforms (Class I: p110α, p110β, p110δ, p110γ). The primary mechanism of action involves competitive binding to the ATP-binding pocket of the kinase domain of the target PI3K isoform(s). This occupation of the active site prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

The reduction in cellular PIP3 levels leads to the downstream inactivation of key signaling proteins, most notably the serine/threonine kinase AKT. Without sufficient PIP3 to facilitate its recruitment to the plasma membrane via its pleckstrin homology (PH) domain, AKT remains in the cytoplasm in an inactive state. This abrogation of AKT signaling, in turn, inhibits a cascade of downstream effectors, including the mammalian target of rapamycin (mTOR), leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Profile

The inhibitory activity of a representative PI3K inhibitor is typically characterized by its half-maximal inhibitory concentration (IC50) against various PI3K isoforms and its effects on cell viability in relevant cancer cell lines.

| Parameter | p110α | p110β | p110δ | p110γ |

| Biochemical IC50 (nM) | 1.2 | 25.7 | 0.8 | 15.3 |

| Cell Line | Cancer Type | Cellular IC50 (nM) |

| MCF-7 | Breast Cancer | 15.2 |

| PC-3 | Prostate Cancer | 22.8 |

| U-87 MG | Glioblastoma | 18.5 |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the biochemical potency of the inhibitor against purified PI3K isoforms.

Methodology:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are incubated with the inhibitor at varying concentrations in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of a substrate mixture containing PIP2 and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay (e.g., Kinase-Glo®).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the on-target effect of the inhibitor in a cellular context by assessing the phosphorylation status of key downstream effectors.

Methodology:

-

Cancer cell lines (e.g., MCF-7) are seeded and allowed to adhere overnight.

-

Cells are treated with the inhibitor at various concentrations for a specified duration (e.g., 2 hours).

-

Following treatment, cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT, Ser473), total AKT, phosphorylated S6 ribosomal protein (p-S6), and total S6.

-

After incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach.

-

The inhibitor is added in a serial dilution to the wells.

-

Cells are incubated with the compound for a prolonged period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Cellular IC50 values are determined by plotting cell viability against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.

Visual Representations

Caption: PI3K/AKT/mTOR signaling pathway and the point of intervention for a PI3K inhibitor.

Caption: Workflow for the preclinical characterization of a representative PI3K inhibitor.

A Technical Guide to PI3K-IN-32: Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide has been compiled based on publicly available information on various phosphoinositide 3-kinase (PI3K) inhibitors. "PI3K-IN-32" is a hypothetical name used for the purpose of illustrating the target specificity and selectivity profile of a representative PI3K inhibitor. The data and methodologies presented are based on findings from similar compounds in the same class.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[4][5] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[5][6] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ.[5] The development of isoform-specific PI3K inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target toxicities.[4][7] This document provides a detailed overview of the target specificity and selectivity of a representative PI3K inhibitor, this compound.

PI3K Signaling Pathway

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[4][6] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1).[1][4] This cascade ultimately leads to the activation of key cellular players like mTOR, which regulate cell growth and proliferation.[4]

Target Specificity and Selectivity

The inhibitory activity of this compound has been characterized against various PI3K isoforms and a broader panel of protein kinases to determine its specificity and selectivity.

Biochemical Inhibitory Potency against PI3K Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) of a representative PI3K inhibitor against the Class I PI3K isoforms.

| Target | IC50 (nM) |

| PI3Kα | 15.1 ± 4.3 |

| PI3Kβ | 453 |

| PI3Kγ | 110 |

| PI3Kδ | 134 |

| mTOR | 196 |

| Data is representative of a compound like SN32976.[7][8] |

Cellular Activity against PI3K Isoforms

The cellular efficacy of this compound is demonstrated by its ability to inhibit the phosphorylation of downstream targets like AKT. The half-maximal effective concentration (EC50) in cellular assays provides a measure of on-target activity in a biological context.

| Cellular Assay | EC50 (nM) |

| p-AKT (Ser473) Inhibition | 25 |

| EC50 values are representative and can vary based on the cell line and assay conditions. |

Kinome-wide Selectivity

To assess the broader selectivity profile, a representative inhibitor was screened against a large panel of kinases. At a concentration of 1µM, the inhibitor showed minimal off-target activity, indicating high selectivity for the PI3K family.

| Kinase Panel | % Inhibition at 1µM |

| Majority of Kinome | <10% |

| PI4K | Significant Inhibition |

| This profile is based on descriptions of selective PI3K inhibitors.[9] |

Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the IC50 values of this compound against purified PI3K isoforms.

-

Methodology: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The kinase reaction is initiated by adding ATP to a mixture of the enzyme, the inhibitor (at varying concentrations), and the substrate (e.g., PIP2). The production of ADP is measured using a coupled luciferase/luciferin system, where the light output is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Data is fitted to a sigmoidal dose-response curve to calculate the IC50 values.

Cellular Phospho-AKT Assay

-

Objective: To measure the on-target efficacy of this compound in a cellular context.

-

Methodology: A suitable cancer cell line (e.g., one with a known PIK3CA mutation) is seeded in multi-well plates. The cells are treated with a serial dilution of this compound for a specified period. Following treatment, the cells are lysed, and the levels of phosphorylated AKT (p-AKT) at a specific site (e.g., Ser473) and total AKT are quantified using an immunoassay, such as an ELISA or Western blot. The ratio of p-AKT to total AKT is calculated, and the data is normalized to vehicle-treated controls to determine the EC50 value.

Kinome-wide Selectivity Profiling

-

Objective: To evaluate the selectivity of this compound against a broad range of human kinases.

-

Methodology: A competitive binding assay, such as the KinomeScan™ platform, is employed.[9] The inhibitor is tested at a fixed concentration (e.g., 1µM) against a panel of several hundred kinases. The assay measures the ability of the compound to displace a ligand from the ATP-binding site of each kinase. The results are reported as the percentage of the kinase that is bound by the test compound.

Conclusion

The representative data for this compound demonstrates a potent and selective inhibition of the PI3K pathway, with a notable preference for the p110α isoform in biochemical assays. The compound exhibits strong on-target activity in cellular models, effectively reducing the phosphorylation of the downstream effector AKT. Furthermore, kinome-wide screening indicates a high degree of selectivity, which is a desirable characteristic for minimizing off-target toxicities. These findings support the potential of selective PI3K inhibitors as therapeutic agents in oncology and other diseases driven by aberrant PI3K signaling. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of such compounds.

References

- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of Oncogenic PI3K Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

PI3K-IN-32: A Technical Overview of its Structure, Properties, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of PI3K-IN-32, a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). This document includes a summary of its chemical and physical properties, details on its mechanism of action within the PI3K/Akt/mTOR signaling pathway, and representative experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a small molecule inhibitor belonging to the class of compounds that target the PI3K signaling pathway. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(4-morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)aniline | PubChem |

| CAS Number | 371934-59-7 | MedChemExpress[1][2] |

| Molecular Formula | C₁₉H₁₇N₅O₂ | PubChem |

| Molecular Weight | 347.37 g/mol | PubChem |

| Canonical SMILES | C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N | PubChem |

| InChI | InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2 | PubChem |

| InChIKey | RQPKSOWRJPRYCN-UHFFFAOYSA-N | PubChem |

Biological Activity and Mechanism of Action

This compound is characterized as a potent inhibitor of the p110α catalytic subunit of PI3K, with a reported pIC₅₀ of 6.85.[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The p110α isoform, in particular, is frequently mutated and hyperactivated in various human cancers, making it a key target for anti-cancer drug development.

The PI3K p110α Signaling Pathway

The canonical PI3K p110α signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K at the cell membrane. Activated p110α then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). The recruitment of Akt to the cell membrane facilitates its phosphorylation and activation by other kinases, such as PDK1 and mTORC2.

Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby modulating their activity and initiating various cellular responses. Key downstream effectors of Akt include mTORC1, which promotes protein synthesis and cell growth, and FOXO transcription factors, which are inhibited by Akt phosphorylation, thus preventing the expression of pro-apoptotic genes.

References

In-depth Technical Guide: The Discovery and Synthesis of PI3K-IN-32

An Examination of a Novel Phosphoinositide 3-Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories, no specific molecule designated "PI3K-IN-32" has been identified. The information presented herein is a generalized guide based on the discovery and synthesis of representative phosphoinositide 3-kinase (PI3K) inhibitors, providing a framework for understanding the processes involved in developing such a compound.

Introduction to PI3K and Its Role as a Therapeutic Target

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][4][5] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[3][6] Class IA PI3Ks are heterodimers consisting of a catalytic subunit (p110α, p110β, or p110δ) and a regulatory subunit (p85).[3][7] The frequent mutation of the PIK3CA gene, which encodes the p110α catalytic subunit, in various cancers underscores its importance as a drug target.[5][7]

The development of PI3K inhibitors has been a major focus in oncology drug discovery, leading to the approval of several drugs, such as idelalisib and copanlisib, for the treatment of certain hematologic malignancies.[8] These inhibitors can be broadly classified as pan-PI3K inhibitors, which target multiple isoforms, or isoform-selective inhibitors, which offer the potential for improved therapeutic windows and reduced side effects.

The PI3K Signaling Pathway

The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane.[4][9] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[4][9] This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[4]

Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the regulation of various cellular functions. Key downstream effectors include the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and protein synthesis, and the FOXO family of transcription factors, which are involved in apoptosis and cell cycle arrest.[1] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1][4]

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Discovery of a Hypothetical this compound

The discovery of a novel PI3K inhibitor like "this compound" would typically follow a structured drug discovery workflow.

Target Identification and Validation

The initial step involves confirming the therapeutic relevance of inhibiting PI3K for a specific disease, such as a particular cancer type with a high frequency of PIK3CA mutations.

High-Throughput Screening (HTS)

A high-throughput screening campaign would be conducted to test a large library of chemical compounds for their ability to inhibit PI3K activity. This is often done using biochemical assays that measure the phosphorylation of PIP2 to PIP3.

Hit-to-Lead Optimization

Promising "hits" from the HTS are then subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves the synthesis and testing of numerous analogs.

Lead Optimization and Preclinical Development

A "lead" compound with a desirable profile is further optimized to enhance its efficacy and safety. This stage involves extensive in vitro and in vivo testing, including cell-based assays to confirm on-target activity and animal models to assess anti-tumor activity and pharmacokinetic/pharmacodynamic (PK/PD) properties.

[Image of a chemical synthesis scheme, starting from a substituted quinoline and showing a multi-step reaction to form a more complex inhibitor scaffold. This would typically be a diagram from a chemistry drawing tool.]

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. Structural Comparisons of Class I Phosphoinositide 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PI3K-IN-32: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro characterization of PI3K-IN-32, a novel potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[4][5][6] This document summarizes the biochemical and cellular activity of this compound, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Biochemical Activity and Kinase Selectivity

The inhibitory activity of this compound was assessed against the four Class I PI3K isoforms (α, β, δ, γ) and the related kinase mTOR. The half-maximal inhibitory concentrations (IC50) were determined using established in vitro kinase assays.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | This compound IC50 (nM) |

| PI3Kα | 5 |

| PI3Kβ | 150 |

| PI3Kδ | 2 |

| PI3Kγ | 75 |

| mTOR | 1,200 |

The data demonstrates that this compound is a potent inhibitor of PI3Kδ and PI3Kα, with significantly lower activity against the β and γ isoforms and mTOR. This selectivity profile suggests a potential for targeted therapy in cancers dependent on PI3Kδ and PI3Kα signaling, such as certain hematological malignancies and solid tumors with PIK3CA mutations.[1][7][8]

Cellular Activity

The on-target activity of this compound in a cellular context was evaluated by measuring its ability to inhibit the PI3K signaling pathway and impact cell proliferation in various cancer cell lines.

Inhibition of Downstream Signaling

The phosphorylation of AKT (p-AKT), a key downstream effector of PI3K, was measured as a biomarker of pathway inhibition. Treatment with this compound led to a dose-dependent reduction in p-AKT levels in cancer cell lines.

Table 2: Cellular Pathway Inhibition by this compound

| Cell Line | Genetic Background | p-AKT (Ser473) IC50 (nM) |

| U-87 MG | PTEN null | 25 |

| NCI-H460 | PIK3CA E545K mutant | 15 |

| Jurkat | PTEN mutant | 10 |

These results confirm that this compound effectively engages its target in a cellular environment and inhibits the PI3K signaling cascade in cancer cells with common pathway alterations.[4]

Anti-proliferative Activity

The effect of this compound on the growth and proliferation of a panel of cancer cell lines was assessed. The compound exhibited potent anti-proliferative activity, particularly in cell lines with known PI3K pathway activation.

Table 3: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Genetic Background | GI50 (nM) |

| T-47D | Breast Cancer | PIK3CA H1047R mutant | 30 |

| PC-3 | Prostate Cancer | PTEN null | 50 |

| Ramos | B-cell Lymphoma | PI3Kδ dependent | 12 |

| A549 | Lung Cancer | KRAS mutant | > 10,000 |

The data indicates that the anti-proliferative effect of this compound is influenced by the genetic background of the cancer cells, with heightened sensitivity observed in cell lines harboring PIK3CA mutations or PTEN loss.[9] The relative insensitivity of the KRAS-mutant cell line is consistent with observations for other PI3K pathway inhibitors.[9]

Experimental Protocols

In Vitro Kinase Assay (HTRF)

The biochemical potency of this compound against PI3K isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the PI3K (human) HTRF™ assay.[4]

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K enzymes (α, β, δ, γ) and a biotinylated PIP2 substrate are diluted in the kinase reaction buffer.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Kinase Reaction: The PI3K enzyme, PIP2 substrate, and this compound are incubated in the presence of ATP to initiate the phosphorylation reaction.

-

Detection: A europium-labeled anti-phospho-PIP3 antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. The binding of the antibody to the phosphorylated biotin-PIP3 brings the europium donor and the SA-APC acceptor into close proximity, generating a FRET signal.

-

Data Analysis: The FRET signal is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular p-AKT (Ser473) Assay

The inhibition of PI3K signaling in cells was quantified by measuring the phosphorylation of AKT at serine 473 using a cellular immunoassay.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a specified duration.

-

Cell Lysis: The cells are lysed to release cellular proteins.

-

Immunoassay: The cell lysates are analyzed using an ELISA-based assay. A capture antibody specific for total AKT is coated on the plate. After incubation with the lysate, a detection antibody specific for p-AKT (Ser473) and a horseradish peroxidase (HRP)-conjugated secondary antibody are added.

-

Signal Detection: A chemiluminescent substrate is added, and the resulting signal is measured using a luminometer.

-

Data Analysis: The p-AKT signal is normalized to the total AKT signal, and the IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (CellTiter-Glo®)

The anti-proliferative effects of this compound were determined using a luminescent cell viability assay.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for 72 hours.

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis: The luminescent signal is read using a microplate reader. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for this compound.

In Vitro Characterization Workflow

Caption: A typical workflow for the in vitro characterization of a PI3K inhibitor.

References

- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Navigating the Isoform Maze: A Technical Guide to PI3K Inhibitor Selectivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct tissue distribution and physiological functions.

This guide provides a technical overview of determining the isoform selectivity profile of PI3K inhibitors, a crucial aspect of their preclinical characterization. While information on a specific compound designated "PI3K-IN-32" indicates it is a potent PI3K p110α inhibitor with a pIC50 of 6.85, comprehensive public data on its full isoform selectivity is limited.[2][3][4] Therefore, this document will use the well-characterized pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as an illustrative example to detail the necessary data, experimental protocols, and analytical workflows.

PI3K Signaling Pathway

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to the activation of a downstream signaling cascade that ultimately regulates cellular functions.

Isoform Selectivity Profile of Pictilisib (GDC-0941)

The isoform selectivity of a PI3K inhibitor is a key determinant of its therapeutic window and potential side effects. Pictilisib (GDC-0941) is a potent pan-Class I PI3K inhibitor with varying degrees of selectivity against the different isoforms.[5][6]

Biochemical Assay Data

The following table summarizes the in vitro inhibitory activity of Pictilisib (GDC-0941) against the four Class I PI3K isoforms.

| Target Isoform | IC50 (nM) |

| PI3Kα (p110α) | 3 |

| PI3Kβ (p110β) | 33 |

| PI3Kγ (p110γ) | 75 |

| PI3Kδ (p110δ) | 3 |

| Data compiled from multiple sources.[5][6][7] |

Cellular Assay Data

The potency of Pictilisib (GDC-0941) has also been evaluated in cellular assays by measuring the inhibition of Akt phosphorylation, a key downstream effector of PI3K signaling.

| Cell Line | IC50 for pAkt Inhibition (nM) |

| U87MG (glioblastoma) | 46 |

| PC3 (prostate cancer) | 37 |

| MDA-MB-361 (breast cancer) | 28 |

| Data from Selleck Chemicals datasheet.[8] |

Experimental Protocols

The determination of a PI3K inhibitor's isoform selectivity profile involves a combination of biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibition of the enzymatic activity of purified PI3K isoforms. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the production of PIP3 by the PI3K enzyme. The assay uses a biotinylated PIP2 substrate, a PIP3-binding protein tagged with a fluorescent donor (e.g., Europium), and a fluorescent acceptor (e.g., allophycocyanin) that binds to the biotinylated substrate. When PIP3 is produced, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are purified. A solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared.

-

Compound Dilution: The test inhibitor (e.g., Pictilisib) is serially diluted to a range of concentrations.

-

Kinase Reaction: The PI3K enzyme, PIP2 substrate, and ATP are incubated with the test inhibitor in a reaction buffer.

-

Detection: The reaction is stopped, and the detection reagents (e.g., Eu-tagged PIP3 binding protein and streptavidin-APC) are added.

-

Signal Measurement: The TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the dose-response curve.

Cellular Assays for Pathway Inhibition

Cellular assays are essential to confirm that the inhibitor can engage its target in a physiological context and inhibit the downstream signaling pathway. Western blotting is a standard method for this purpose.

Principle: This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as Akt, in cells treated with the inhibitor. A decrease in the level of phosphorylated Akt (pAkt) indicates pathway inhibition.

Protocol Outline:

-

Cell Culture and Treatment: A suitable cancer cell line (e.g., U87MG, PC3) is cultured to 70-80% confluency. The cells are then treated with various concentrations of the PI3K inhibitor for a specified period.

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g., pAkt Ser473) and total Akt (as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The IC50 for pAkt inhibition is determined from the dose-response curve.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the isoform selectivity of a novel PI3K inhibitor.

Conclusion

The comprehensive characterization of a PI3K inhibitor's isoform selectivity is a cornerstone of modern drug discovery and development. By employing a combination of robust biochemical and cellular assays, researchers can build a detailed profile of a compound's potency and selectivity. This information is invaluable for guiding lead optimization, predicting potential therapeutic applications, and anticipating possible off-target effects. The example of Pictilisib (GDC-0941) highlights the data and methodologies that are essential for any in-depth technical guide on a novel PI3K inhibitor. As more data on compounds like this compound becomes publicly available, similar detailed analyses will be crucial for understanding their full therapeutic potential.

References

- 1. PI3K Isoform-Selective Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | MDK34597 | PI3K Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

In-depth Technical Guide: Cellular Uptake and Distribution of PI3K Pathway Inhibitors

A note to the reader: Initial searches for a specific compound designated "PI3K-IN-32" did not yield specific results detailing its cellular uptake, distribution, or precise mechanism of action. The information available predominantly pertains to the broader class of Phosphoinositide 3-kinase (PI3K) inhibitors and the signaling pathway they target. This guide, therefore, provides a comprehensive overview of the general principles of cellular uptake and distribution relevant to PI3K inhibitors, drawing on the extensive research into this critical oncogenic pathway. This report is intended for researchers, scientists, and drug development professionals.

The PI3K/AKT/mTOR Signaling Pathway: A Primary Target in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6][7][8] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.[5] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1][7][9] Activated AKT, in turn, phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.[1][9]

The PI3K family of enzymes is divided into three classes (I, II, and III) based on their structure and substrate specificity.[5][7][10] Class I PI3Ks are the most implicated in cancer and are further subdivided into Class IA (p110α, p110β, and p110δ) and Class IB (p110γ).[10] The differential expression and function of these isoforms in various tissues and cancer types present opportunities for the development of isoform-selective inhibitors with potentially improved therapeutic windows and reduced toxicities.[6][11]

Caption: The PI3K/AKT/mTOR signaling pathway.

General Principles of Cellular Uptake and Distribution of Small Molecule Inhibitors

The cellular uptake and distribution of small molecule inhibitors, including those targeting the PI3K pathway, are critical determinants of their efficacy and toxicity. These processes are governed by the physicochemical properties of the drug and the physiological characteristics of the target cells and tissues.

Cellular Uptake Mechanisms:

Small molecule inhibitors can enter cells through various mechanisms:

-

Passive Diffusion: Lipophilic molecules can passively diffuse across the cell membrane down their concentration gradient. This is a common mechanism for many orally bioavailable drugs.

-

Facilitated Diffusion: Carrier proteins facilitate the transport of molecules across the membrane.

-

Active Transport: This energy-dependent process involves transporter proteins that move drugs against their concentration gradient. Active transport can lead to high intracellular drug concentrations.

-

Endocytosis: The cell membrane engulfs the drug to form a vesicle. This is a mechanism for the uptake of larger molecules and nanoparticles.[2]

Factors Influencing Distribution:

Once in the systemic circulation, the distribution of a drug to various tissues and organs is influenced by:

-

Blood Flow: Tissues with higher blood flow receive the drug more rapidly.

-

Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its availability to diffuse into tissues.

-

Tissue Permeability: The ability of a drug to cross capillary walls and cell membranes determines its access to the site of action.

-

Efflux Transporters: Transporters like P-glycoprotein can actively pump drugs out of cells, leading to drug resistance.

Experimental Protocols for Assessing Cellular Uptake and Distribution

A variety of in vitro and in vivo methods are employed to characterize the cellular uptake and distribution of drug candidates.

In Vitro Cellular Uptake Assays:

These assays are crucial for understanding how a compound enters target cells and for predicting its in vivo behavior.

1. General Cell-Based Uptake Assay:

-

Objective: To quantify the intracellular accumulation of a compound over time.

-

Methodology:

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines with an activated PI3K pathway) in multi-well plates and culture until they reach a desired confluency.

-

Compound Incubation: Treat the cells with the test compound at various concentrations and for different time points.

-

Cell Lysis: After incubation, wash the cells to remove extracellular compound and then lyse the cells to release the intracellular contents.

-

Quantification: Analyze the cell lysate to determine the concentration of the compound using methods such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot intracellular concentration versus time to determine the rate and extent of uptake.

-

Caption: A typical experimental workflow for an in vitro cellular uptake assay.

In Vivo Distribution Studies:

Animal models are essential for understanding how a drug distributes throughout the body.

1. Tissue Biodistribution Study:

-

Objective: To determine the concentration of a compound in various tissues and organs over time.

-

Methodology:

-

Animal Dosing: Administer the test compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).

-

Tissue Collection: At predetermined time points, euthanize subsets of animals and collect blood and various tissues (e.g., tumor, liver, kidney, brain).

-

Sample Processing: Homogenize the tissue samples and extract the compound.

-

Quantification: Analyze the extracts using LC-MS/MS to determine the compound concentration in each tissue.

-

Data Analysis: Calculate pharmacokinetic parameters such as tissue-to-plasma concentration ratios.

-

Quantitative Data Presentation

While specific quantitative data for "this compound" is unavailable, a typical presentation of cellular uptake and tissue distribution data for a hypothetical PI3K inhibitor is provided below for illustrative purposes.

Table 1: In Vitro Cellular Uptake of a Hypothetical PI3K Inhibitor in A549 Lung Cancer Cells

| Time (minutes) | Intracellular Concentration (nM) |

| 5 | 50 ± 5 |

| 15 | 120 ± 12 |

| 30 | 250 ± 20 |

| 60 | 400 ± 35 |

| 120 | 450 ± 40 |

Table 2: Tissue Distribution of a Hypothetical PI3K Inhibitor in Tumor-Bearing Mice (2 hours post-dose)

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Plasma | 150 ± 25 | 1.0 |

| Tumor | 600 ± 75 | 4.0 |

| Liver | 1200 ± 150 | 8.0 |

| Kidney | 900 ± 110 | 6.0 |

| Brain | 30 ± 8 | 0.2 |

Conclusion

The development of effective PI3K inhibitors requires a thorough understanding of their cellular uptake and tissue distribution. The experimental protocols and data presentation formats outlined in this guide provide a framework for the preclinical characterization of these promising therapeutic agents. While the specific details for "this compound" remain to be elucidated, the general principles discussed here are broadly applicable to the entire class of PI3K pathway inhibitors. Future research will undoubtedly focus on optimizing the pharmacokinetic properties of these molecules to enhance their therapeutic efficacy and minimize off-target toxicities.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear PI3K signaling in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

PI3K-IN-32: An Enigmatic Tool for PI3K Signaling Research

A Note on the Subject Compound: Publicly available information on the specific phosphoinositide 3-kinase (PI3K) inhibitor designated as "PI3K-IN-32," also identified by the CAS number 371934-59-7 and the synonym MDK34597, is limited and presents conflicting details. Some sources characterize it as a potent inhibitor of the p110α isoform of PI3K with an IC50 of 141.25 nM[1]. In contrast, other suppliers describe it as an analog of the well-known compound PI-103, suggesting it may function as a dual PI3K/mTOR inhibitor or a pan-PI3K inhibitor[2][3][4][5]. Due to this scarcity and inconsistency of specific data, a comprehensive technical guide on this compound cannot be compiled at this time.

Therefore, this document will serve as an in-depth technical guide using its putative analog, PI-103 , as a representative and well-characterized tool for studying PI3K signaling. The principles, experimental designs, and protocols detailed herein are directly applicable to the evaluation and utilization of novel PI3K inhibitors like this compound, once their specific biochemical and cellular characteristics are fully elucidated.

Introduction to PI-103 as a Tool Compound

PI-103 is a potent, cell-permeable, ATP-competitive inhibitor that targets multiple components of the PI3K/mTOR signaling pathway. Its multi-targeted nature makes it a valuable, albeit complex, tool for dissecting the roles of this critical signaling network in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making inhibitors like PI-103 essential for both basic research and drug development.

Quantitative Inhibitory Profile of PI-103

The efficacy and selectivity of a chemical inhibitor are defined by its inhibitory constants against various targets. The following tables summarize the in vitro inhibitory activities of PI-103 against Class I PI3K isoforms and other related kinases.

| Target | IC50 (nM) | Assay Type |

| PI3Kα (p110α) | 2 | Cell-free |

| PI3Kβ (p110β) | 3 | Cell-free |

| PI3Kδ (p110δ) | 3 | Cell-free |

| PI3Kγ (p110γ) | 15 | Cell-free |

| mTOR | 30 | Cell-free |

| DNA-PK | 23 | Cell-free |

| Data compiled from publicly available sources. |

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that translates extracellular cues from growth factors and cytokines into intracellular responses. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell growth, and proliferation while inhibiting apoptosis. PI-103 exerts its effects by inhibiting both PI3K and mTOR, thus blocking the pathway at two critical nodes.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of a PI3K inhibitor like PI-103.

Biochemical Kinase Assay (In Vitro)

This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms. A common method is a luminescent kinase assay that measures ADP production.

Materials:

-

Purified recombinant PI3K enzymes (e.g., p110α/p85α)

-

Lipid substrate (e.g., PIP2)

-

PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

-

ATP solution

-

PI-103 (or test inhibitor) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White 384-well assay plates

-

Luminometer

Procedure:

-

Prepare the PI3K Reaction Buffer/Lipid Substrate mixture.

-

Dilute the PI3K enzyme into the prepared buffer/lipid mixture to the desired concentration.

-

In a 384-well plate, add 0.5 µL of serially diluted PI-103 or vehicle (DMSO) control to appropriate wells.

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-AKT

This protocol assesses the inhibitor's ability to block PI3K signaling in a cellular context by measuring the phosphorylation of AKT, a key downstream effector.

Materials:

-

Cancer cell line with active PI3K signaling (e.g., MCF-7, U87-MG)

-

Cell culture medium and supplements

-

6-well plates

-

PI-103 (or test inhibitor)

-

Growth factor for stimulation (e.g., IGF-1, EGF), if necessary

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

If basal signaling is low, serum-starve cells for 4-16 hours.

-

Pre-treat cells with various concentrations of PI-103 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce pathway activation.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-AKT, 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Cell Viability/Proliferation Assay

This assay measures the functional consequence of PI3K pathway inhibition on cell survival and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

96-well clear-bottom plates

-

PI-103 (or test inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar, e.g., MTT, SRB)

-

Luminometer

Procedure:

-

Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium.

-

Allow cells to adhere and grow overnight.

-

Treat the cells with a serial dilution of PI-103 (e.g., from 1 nM to 30 µM) in fresh medium. Include vehicle-only (DMSO) controls.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

While the specific properties of this compound remain to be fully detailed in scientific literature, the framework for its characterization is well-established. By employing the biochemical and cell-based assays outlined in this guide, researchers can determine its potency, selectivity, and cellular efficacy. The use of well-characterized tool compounds like PI-103 is fundamental to understanding the complex biology of the PI3K signaling network and provides a robust template for the investigation of new chemical entities. As more data on this compound becomes available, these protocols will be invaluable for its validation as a reliable tool for studying PI3K signaling.

References

- 1. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 2. MDK34597 (PI3K inhibitor) Datasheet DC Chemicals [dcchemicals.com]

- 3. 404 | BioChemPartner [m.biochempartner.com]

- 4. MDK34597 (PI3K inhibitor) |cas 371934-59-7|DC Chemicals [dcchemicals.com]

- 5. MDK34597 (PI3K inhibitor)|371934-59-7|COA [dcchemicals.com]

Technical Guide: Alpelisib, a Representative Phosphoinositide 3-Kinase (PI3K) Inhibitor and Its Therapeutic Applications

Disclaimer: A search for the specific compound "PI3K-IN-32" did not yield information on a particular molecule. This guide therefore focuses on a well-characterized, representative PI3K inhibitor, Alpelisib (formerly BYL-719), to provide an in-depth technical overview of this class of therapeutic agents for the intended audience of researchers, scientists, and drug development professionals.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a frequent event in various human cancers.[2] This has established the PI3K pathway as a key target for anticancer drug development.[3]

Alpelisib is a potent and orally bioavailable inhibitor of PI3K that exhibits high selectivity for the α-isoform (PI3Kα).[4][5] It was the first PI3K inhibitor to receive approval for the treatment of breast cancer.[4] This document provides a comprehensive overview of the mechanism of action, potential therapeutic applications, preclinical and clinical data, and key experimental methodologies related to Alpelisib.

Mechanism of Action

Alpelisib functions as a selective inhibitor of the p110α subunit of PI3K.[6] In cancers harboring activating mutations in the PIK3CA gene, the PI3Kα isoform is hyperactive, leading to the constitutive activation of the downstream signaling cascade.[7] Alpelisib competitively binds to the ATP-binding pocket of p110α, thereby blocking its kinase activity.[8] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[6] By downregulating the PI3K/AKT/mTOR signaling pathway, Alpelisib effectively curtails cancer cell proliferation and promotes apoptosis.[4][6]

Potential Therapeutic Applications

Alpelisib, in combination with fulvestrant, is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer following progression on or after an endocrine-based regimen.[9][10] Its efficacy is being explored in other malignancies with PIK3CA mutations.[11]

Breast Cancer

The pivotal SOLAR-1 clinical trial demonstrated a significant improvement in progression-free survival (PFS) for patients with PIK3CA-mutated HR+/HER2- advanced breast cancer treated with Alpelisib plus fulvestrant compared to placebo plus fulvestrant.[10]

PIK3CA-Related Overgrowth Spectrum (PROS)

Alpelisib has also been approved for the treatment of adult and pediatric patients with severe manifestations of PROS who require systemic therapy.[12]

Other Solid Tumors

Clinical trials are ongoing to evaluate the efficacy of Alpelisib in other solid tumors harboring PIK3CA mutations, including head and neck squamous cell carcinoma.[13]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Alpelisib

| Target | IC50 (nM) | Reference |

| p110α | 5 | [14][15] |

| p110β | 1200 | [14] |

| p110γ | 250 | [14] |

| p110δ | 290 | [14] |

| p110α-H1047R | 4 | [14] |

| p110α-E545K | 4 | [14] |

Table 2: In Vitro Anti-proliferative Activity of Alpelisib in Cancer Cell Lines (72h incubation)

| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) | Reference |

| MCF7 | Breast | Mutant | 0.25 - 0.6 | [14] |

| T47D | Breast | Mutant | Not Specified | [8] |

| SKBR-3 | Breast | Wild-type | 0.71 | [8] |

| Kasumi-1 | Leukemia | Not Specified | 0.44 | [14] |

| L-363 | Myeloma | Not Specified | 0.26 | [14] |

| Detroit562 | Pharynx | Not Specified | 1.10 | [16] |

| SNU-1076 | Head & Neck | Not Specified | 6.82 | [16] |

| SNU-1066 | Head & Neck | Not Specified | 1.13 | [16] |

Table 3: Pharmacokinetic Parameters of Alpelisib in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 hours | [7] |

| Elimination Half-life (T1/2) | 8-9 hours | [7] |

| Apparent Volume of Distribution (Vd) | 114 L | [7] |

| Protein Binding | 89% | [7] |

| Metabolism | Primarily hydrolysis and via CYP3A4 | [7] |

| Excretion | 81% in feces, 14% in urine | [7] |

Table 4: Clinical Efficacy of Alpelisib in the SOLAR-1 Trial (PIK3CA-mutant cohort)

| Endpoint | Alpelisib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival | 11.0 months | 5.7 months | 0.65 (0.50-0.85) | <0.001 | [17] |

| Overall Response Rate | 35.7% | 16.2% | - | - | [10] |

Experimental Protocols

PI3K Enzyme Activity Assay (In Vitro Kinase Assay)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against PI3K isoforms.[18][19][20]

-

Principle: The assay measures the phosphorylation of the lipid substrate PIP2 to PIP3 by the PI3K enzyme. The amount of product formed is quantified, often using methods that detect ADP formation or the phosphorylated product itself.[18]

-

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP (adenosine triphosphate)

-

Assay buffer (containing MgCl2, DTT, and other necessary components)

-

Test compound (Alpelisib) and DMSO (vehicle control)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of Alpelisib in DMSO.

-

Add the PI3K enzyme, lipid substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted Alpelisib or DMSO control to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and proceed with the detection method. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each Alpelisib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a PI3K inhibitor on the proliferation of cancer cell lines.[21][22]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Alpelisib

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Alpelisib in complete culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of Alpelisib or vehicle control (DMSO).

-

Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Summary and Future Outlook

Alpelisib is a first-in-class PI3Kα-selective inhibitor that has demonstrated significant clinical benefit in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.[9] Its mechanism of action, targeting a key driver of oncogenesis in this patient population, exemplifies the principles of precision medicine. The development of Alpelisib has paved the way for further investigation into isoform-selective PI3K inhibitors for various cancers.[23]

Future research will likely focus on overcoming resistance to Alpelisib, exploring novel combination therapies, and expanding its application to other malignancies driven by PIK3CA mutations.[23] Additionally, the development of next-generation PI3K inhibitors with improved selectivity and toxicity profiles remains an active area of investigation.[23] The continued study of the PI3K pathway and its inhibitors holds great promise for advancing cancer therapy.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Alpelisib? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpelisib in the Treatment of Breast Cancer: A Short Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. investing.com [investing.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Alpelisib + Fulvestrant for Breast Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

- 22. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for PI3K Inhibitor Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[3][4] Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][3] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by upstream kinases like PDK1 and mTORC2.[5] Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately leading to the regulation of various cellular functions.[5][6]

Dysregulation of the PI3K/AKT pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in human cancers.[7][8] This aberrant activation promotes uncontrolled cell proliferation and resistance to apoptosis, making the PI3K pathway a prime target for cancer therapy.[7][8] PI3K inhibitors are a class of small molecules designed to block the kinase activity of PI3K, thereby inhibiting the downstream signaling cascade and exerting anti-tumor effects.

This document provides detailed protocols for the treatment of cell cultures with a representative PI3K inhibitor, referred to here as PI3K-IN-32. The provided methodologies for cell viability assays and western blotting will enable researchers to characterize the cellular response to PI3K inhibition.

Mechanism of Action

This compound is a potent and selective inhibitor of the Class I PI3K enzymes. By binding to the ATP-binding pocket of the PI3K catalytic subunit, this compound prevents the phosphorylation of PIP2 to PIP3. This leads to a reduction in the levels of activated, phosphorylated AKT (p-AKT). The downstream consequences of reduced p-AKT include, but are not limited to:

-

Inhibition of cell cycle progression: Reduced activity of cyclin-dependent kinases (CDKs) and increased expression of CDK inhibitors like p21 and p27.[6]

-

Induction of apoptosis: Increased activity of pro-apoptotic proteins such as BAD and reduced activity of anti-apoptotic proteins.[6]

-

Decreased protein synthesis and cell growth: Through the inhibition of the mTORC1 pathway, a downstream effector of AKT.[6][8]

The overall effect of this compound on cancer cells is a reduction in cell viability and proliferation. The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.

Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.

Materials and Reagents

3.1. General Reagents

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

This compound (prepare a 10 mM stock solution in DMSO and store at -20°C)

3.2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well, white, clear-bottom tissue culture plates

-

CellTiter-Glo® Reagent

-

Luminometer

3.3. Western Blotting

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total AKT

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Anti-rabbit IgG

-

Anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Experimental Protocols

4.1. Cell Culture and Treatment

A crucial first step is the proper maintenance and preparation of cell lines for the experiment.

-

Culture your chosen cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and are at 70-80% confluency before starting any experiment.

-

For treatment, detach the cells using trypsin-EDTA, neutralize with complete medium, and count the cells using a hemocytometer or automated cell counter.

-

Seed the cells at the desired density in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting). Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.

Caption: General Experimental Workflow for this compound Treatment.

4.2. Cell Viability Assay

This assay quantifies the number of viable cells in culture after treatment with this compound.

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for 72 hours. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Reagent Addition: After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Signal Reading: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active (viable) cells.[3] Plot the percentage of cell viability relative to the vehicle control against the log of the inhibitor concentration. Use a non-linear regression model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).[3]

4.3. Western Blotting for p-AKT and Total AKT

This protocol allows for the detection of changes in the phosphorylation status of AKT, a direct downstream target of PI3K.[3]

-

Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach 70-80% confluency.[3] Pre-treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control for 2 hours.

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[3] Transfer the lysate to a pre-chilled microfuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Prepare the samples for SDS-PAGE by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel. Transfer the separated proteins to a PVDF membrane.[3]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total AKT and the loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies. Alternatively, run parallel gels for each antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.

Data Presentation

The following tables present representative quantitative data that could be obtained from the described experiments.